Cas no 396719-76-9 (2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
396719-76-9 structure
商品名:2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS番号:396719-76-9
MF:C20H19N3OS
メガワット:349.44936299324
CID:6415930
PubChem ID:4143778

2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • AKOS024599578
    • EU-0039573
    • SR-01000445041
    • 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 396719-76-9
    • 2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Oprea1_077505
    • F0778-0008
    • SR-01000445041-1
    • Benzamide, N-[2,6-dihydro-2-(4-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-
    • インチ: 1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24)
    • InChIKey: YVGIBZBAKRLOLL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(C2=CC=C(C)C=C2)N=C2CSCC2=1)(=O)C1=CC=CC=C1C

計算された属性

  • せいみつぶんしりょう: 349.12488341g/mol
  • どういたいしつりょう: 349.12488341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 72.2Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • ふってん: 478.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.53±0.20(Predicted)

2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0778-0008-10mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0778-0008-1mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0778-0008-5μmol
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0778-0008-4mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0778-0008-5mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0778-0008-20mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0778-0008-2μmol
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0778-0008-15mg
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0778-0008-10μmol
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0778-0008-20μmol
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396719-76-9 90%+
20μl
$79.0 2023-05-17

2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide 関連文献

2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamideに関する追加情報

Introduction to 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 396719-76-9) and Its Emerging Applications in Chemical Biology

The compound 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide, identified by its CAS number 396719-76-9, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features from thienopyrazole and benzamide moieties, creating a scaffold that has garnered attention for its versatile biological activities. The presence of a methyl group at the 2-position of the thienopyrazole ring and a 4-methylphenyl substituent on the benzamide moiety contributes to its unique electronic and steric properties, which are pivotal in modulating its interaction with biological targets.

Recent advancements in drug discovery have highlighted the importance of polyheterocyclic compounds in developing novel therapeutic agents. The structural framework of 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide aligns well with this trend, as it incorporates multiple pharmacophoric elements that can simultaneously engage with biological receptors or enzymes. This compound has been explored in various preclinical studies for its potential to interact with targets involved in inflammatory pathways, neurodegenerative diseases, and cancer metabolism. The benzamide moiety, in particular, is well-documented for its role as a bioisostere of carboxylic acids, which often enhances binding affinity and selectivity in drug molecules.

The synthesis of 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The thienopyrazole core is typically synthesized via cyclization reactions involving appropriate precursors such as 2-aminothiophene derivatives and ketones. Subsequent functionalization at the 3-position with a benzamide group introduces the key pharmacophore responsible for much of the compound's biological activity. The introduction of the 4-methylphenyl substituent further refines the molecular properties by adding steric bulk and electronic modulation.

In terms of biological activity, preliminary studies on 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide have revealed promising results in modulating inflammatory responses. The compound has been shown to inhibit key enzymes such as COX-2 and LOX-5 lipoxygenase, which are central to the pathogenesis of inflammation. Additionally, its interaction with nuclear receptors like PPARδ has been investigated for potential applications in metabolic disorders. These findings underscore the compound's versatility as a lead molecule for further derivatization and optimization.

The structural complexity of 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide also makes it an attractive candidate for computational studies aimed at understanding its binding mechanisms. Molecular docking simulations have been employed to model its interactions with target proteins at an atomic level. These simulations not only help in identifying key binding residues but also provide insights into how modifications to the molecule could enhance its potency or selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their efficiency and ability to predict experimental outcomes.

One particularly intriguing aspect of this compound is its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thienopyrazole core has been associated with cholinergic activity, which is relevant given that many neurodegenerative conditions involve disruptions in acetylcholine homeostasis. Furthermore, the benzamide moiety can serve as a platform for developing molecules that cross the blood-brain barrier (BBB), a critical requirement for effective central nervous system (CNS) therapies. Ongoing research is exploring how modifications to this scaffold could enhance BBB penetration while maintaining biological activity.

The synthesis and characterization of 2-methyl-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide also highlight advancements in synthetic methodologies that enable efficient construction of complex heterocyclic systems. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have significantly improved access to such molecules compared to traditional synthetic routes. These methods not only enhance yield but also allow for greater control over regioselectivity and stereochemistry during synthesis—a critical consideration when designing molecules intended for biological use.

Evaluation of CAS No. 396719-76-9 through spectroscopic techniques such as NMR spectroscopy (1D and 2D) and mass spectrometry has confirmed its molecular structure and purity profile. These analytical methods are essential for ensuring that the compound meets stringent quality standards before it can be subjected to biological testing or further development efforts. High-resolution NMR spectra provide detailed information about proton environments within the molecule while LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) offers confirmation of molecular weight and isotopic distribution.

The pharmacological profile of CAS No 396719769 continues to be refined through iterative testing in cell-based assays and animal models. Initial screening panels have focused on evaluating interactions with enzymes involved in inflammation (e.g., COX enzymes), receptor binding assays (e.g., PPARs), and cytotoxicity profiles against various cancer cell lines. These studies aim not only to validate promising activities but also identify potential liabilities early in development—such as off-target effects—that could complicate later-stage clinical trials if left unaddressed.

Future directions for research involving this compound may include exploring its role as an adjuvant therapy alongside existing treatments or investigating novel mechanisms by which it exerts biological effects not yet fully understood through current models alone. Collaborative efforts between synthetic chemists who design new derivatives based on computational predictions will be vital here; these partnerships allow researchers across disciplines—from organic chemistry through medicinal chemistry toward biochemistry—to contribute expertise toward maximizing therapeutic potential while minimizing risks associated with drug development processes themselves。

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